1-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]-2-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]-2-methylpiperidine is an organic compound that belongs to the class of sulfonyl piperidines This compound is characterized by the presence of a bromine atom, two methyl groups on the phenyl ring, and a sulfonyl group attached to a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]-2-methylpiperidine typically involves the following steps:
Bromination: The starting material, 4,5-dimethylphenyl, undergoes bromination to introduce a bromine atom at the 2-position.
Sulfonylation: The brominated intermediate is then subjected to sulfonylation using a suitable sulfonyl chloride reagent to form the sulfonyl derivative.
Piperidine Introduction: Finally, the sulfonyl derivative is reacted with 2-methylpiperidine under appropriate conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]-2-methylpiperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, potentially altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an amine derivative, while oxidation might produce a sulfone.
Wissenschaftliche Forschungsanwendungen
1-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]-2-methylpiperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]-2-methylpiperidine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the bromine atom and piperidine ring may influence the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
- 1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]azepane
- 1-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]-1H-benzimidazole
Uniqueness: 1-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]-2-methylpiperidine is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications.
Eigenschaften
Molekularformel |
C14H20BrNO2S |
---|---|
Molekulargewicht |
346.29 g/mol |
IUPAC-Name |
1-(2-bromo-4,5-dimethylphenyl)sulfonyl-2-methylpiperidine |
InChI |
InChI=1S/C14H20BrNO2S/c1-10-8-13(15)14(9-11(10)2)19(17,18)16-7-5-4-6-12(16)3/h8-9,12H,4-7H2,1-3H3 |
InChI-Schlüssel |
ULNWIHAINQCQKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCN1S(=O)(=O)C2=C(C=C(C(=C2)C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.